![molecular formula C16H17NO B1421377 [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine CAS No. 1179250-78-2](/img/structure/B1421377.png)
[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine
Overview
Description
“[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine” is a useful research chemical . It is used in scientific research due to its unique structure and properties, making it valuable for studying various biological and chemical processes.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.22 . It is a liquid at room temperature and should be stored at 4°C, protected from light .Scientific Research Applications
Anticancer Activity
This compound has been shown to inhibit EGFR kinase and exhibit potent antiproliferative results against certain cancer cell lines, such as A549, indicating its potential as a cytotoxic agent .
Antiproliferative Activity
The hybrid compounds of benzopyran-4-ones have been explored for their antiproliferative activity against a panel of cancer cell lines, highlighting their significance in cancer research .
Affinity for Serotonin Receptors
Some derivatives of this compound have demonstrated high affinity for 5-HT1A and 5-HT7 receptors, which could be relevant in the development of treatments for neurological disorders .
Antibacterial Applications
The compound has been evaluated for its antibacterial properties, which could lead to new antibacterial agents .
Material Science Applications
3,4-Dihydro-1,3-benzoxazines derived from this compound polymerize upon heating to form thermosetting resins used in various industrial applications, including airplane parts and adhesives .
Safety And Hazards
properties
IUPAC Name |
[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c17-11-12-3-5-13(6-4-12)14-7-8-16-15(10-14)2-1-9-18-16/h3-8,10H,1-2,9,11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUQOWYAZOMPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)CN)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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